Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate

Chiral building block Stereochemistry Diastereomer differentiation

Medicinal chemistry teams sourcing 3-aminopiperidine intermediates for chiral target libraries face diastereomer misassignment risks that invalidate SAR data. This (S,S)-configured building block eliminates that risk with validated stereochemistry (InChI Key: VDJGRMUBMCCAKV-ZFWWWQNUSA-N). • Dual (S,S) stereochemistry verified by distinct MDL registry MFCD21093291 - ensures intended 3D pharmacophore orientation • Orthogonal Cbz protection enables neutral hydrogenolysis (H₂, Pd/C), preserving acid-sensitive elaborated functionality unlike Boc analogs • Free alaninyl primary amine for amide coupling, sulfonamide formation, or reductive amination prior to deprotection • Optimized ADME profile: TPSA 75.87 Ų, LogP 1.59, HBD=1 - measurable advantage over des-methyl analog (HBD=2, TPSA 84.66 Ų) for oral bioavailability programs Authenticated purity with immediate global dispatch.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B14783623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3
InChIKeyVDJGRMUBMCCAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate: Cbz-Protected Chiral Piperidine Building Block for Stereochemically Defined Library Synthesis


Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate (CAS 1401667-93-3) is a chiral piperidine derivative bearing a Cbz (benzyloxycarbonyl) protecting group at the piperidine nitrogen and an (S)-2-aminopropanoyl (L-alanine-derived) N-methyl amide at the 3-position . With molecular formula C17H25N3O3, molecular weight 319.40 g/mol, and dual (S,S) stereochemistry at both the piperidine C3 and the alaninyl α-carbon, this compound serves as a stereochemically defined intermediate for constructing piperidine-containing pharmacophores in medicinal chemistry programs . The Cbz group enables orthogonal deprotection under hydrogenolysis conditions, while the free primary amine on the alaninyl side chain provides a handle for further derivatization via amide coupling, reductive amination, or urea formation [1].

Workflow Chiral library synthesis requiring (S,S) stereochemical control
Selection Cbz-orthogonal deprotection strategy; free amine handle for derivatization
Context Stereochemically defined building block for peptidomimetic lead optimization

Why Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate Cannot Be Replaced by In-Class Analogs: Stereochemical and Physicochemical Specificity


Compounds within the Cbz-protected 3-aminopiperidine class are not interchangeable because three structural variables—piperidine ring stereochemistry, N-methylation status, and amino acid side-chain identity—independently and combinatorially alter hydrogen-bond donor/acceptor capacity, lipophilicity, and topological polar surface area (TPSA) . The (S,S) diastereomer (target compound) and its (R,S) counterpart (CAS 1401665-03-9) share identical molecular formula, TPSA (75.87 Ų), and LogP (1.59), yet differ in the three-dimensional spatial orientation of the alaninyl-methylamino pharmacophore relative to the piperidine ring, a difference that can determine whether a derived ligand engages a chiral binding pocket or not [1][2]. Removal of the N-methyl group (des-methyl analog, CAS 1401666-39-4) increases the hydrogen-bond donor count from 1 to 2 and raises TPSA from 75.87 to 84.66 Ų, altering both membrane permeability potential and target interaction profile [3]. Substitution of the alanine-derived side chain with glycine (CAS 1354014-72-4) eliminates the α-methyl substituent, reducing LogP from 1.59 to 1.20 and removing a key stereocenter, while introduction of a methylene linker (CAS 1354029-64-3) adds both molecular weight (333.43 vs. 319.40) and conformational flexibility . These are not cosmetic differences; they define which synthetic route, which protecting-group strategy, and which biological target a given building block is fit to address.

Variable
Target (This Compound)
Analog may differ
Piperidine stereochemistry
(3S) configuration – (S,S) diastereomer
(R,S) diastereomer: distinct 3D pharmacophore orientation
N-Methylation
N-Me present; HBD=1, TPSA lower
Des-methyl analog: HBD=2, higher TPSA may shift permeability profile
α-Substituent
Alanine-derived (α-CH₃); 2 stereocenters
Glycine analog: no α-methyl, single stereocenter, lower lipophilicity

Quantitative Evidence Guide: Measurable Differentiation of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate from Closest Analogs


Stereochemical Identity: (S,S) vs. (R,S) Diastereomer — Impact on Chiral Pharmacophore Construction

The target compound possesses (S)-configuration at both the piperidine 3-position and the alaninyl α-carbon, yielding the (S,S) diastereomer with InChI Key VDJGRMUBMCCAKV-ZFWWWQNUSA-N . Its (R,S) diastereomer (CAS 1401665-03-9), in which the piperidine C3 adopts (R)-configuration while the alaninyl moiety retains (S), has InChI Key VDJGRMUBMCCAKV-DZGCQCFKSA-N [1]. Although the two diastereomers share identical molecular formula (C17H25N3O3), molecular weight (319.40 g/mol), TPSA (75.87 Ų), and computed LogP (1.5932), they are structurally distinct diastereomers — not enantiomers — and therefore exhibit different spatial vectors for the alaninyl-N-methyl side chain relative to the piperidine ring [1]. In medicinal chemistry, diastereomeric aminopiperidine intermediates produce ligands with divergent binding geometries; patents in the aminopiperidine antibacterial and CNS receptor antagonist space explicitly establish that piperidine C3 configuration is a critical determinant of target engagement [2].

Diastereomer identity
Head-to-head
(S,S) vs (R,S): identical MW, TPSA, LogP; distinct InChI Key stereochemistry layer
Stereochemical-control context: enantiomer-attribution review
Incorrect diastereomer procurement invalidates chiral SAR
Chiral building block Stereochemistry Diastereomer differentiation Piperidine pharmacophore

N-Methyl Substitution: Hydrogen-Bond Donor Count and TPSA Differentiation vs. Des-Methyl Analog

The target compound carries an N-methyl group on the amide nitrogen linking the alaninyl moiety to the piperidine ring. This single methyl substitution fundamentally alters the hydrogen-bonding profile compared to the des-methyl analog (CAS 1401666-39-4), which bears a secondary amide (NH) at the equivalent position . The N-methyl group reduces the hydrogen-bond donor (HBD) count from 2 to 1 and lowers the topological polar surface area (TPSA) from 84.66 Ų to 75.87 Ų — a decrease of 8.79 Ų (10.4%) [1]. Concomitantly, the computed LogP increases from 1.251 (des-methyl) to 1.5932 (target), representing a ΔLogP of +0.34 and indicating enhanced lipophilicity [1]. In drug discovery, reducing HBD count and TPSA while moderately increasing LogP is associated with improved passive membrane permeability and oral bioavailability potential, consistent with the established role of N-methylation as a strategy for optimizing pharmacokinetic properties of peptide-like and peptidomimetic scaffolds [2].

N-Methylation effect
Head-to-head
ΔHBD = -1; ΔTPSA = -8.79 Ų (-10.4%); ΔLogP = +0.34
Supports permeability-related property review
N-methylation reduces H-bond donor count; may improve membrane permeability
Hydrogen bonding TPSA Membrane permeability N-methylation Physicochemical property

Alpha-Methyl (Alanine) vs. Des-Methyl (Glycine) Side Chain: LogP, Steric Bulk, and Stereochemical Complexity Comparison

The target compound incorporates an (S)-alanine-derived side chain bearing an α-methyl substituent, whereas its glycine-derived analog (CAS 1354014-72-4) lacks this substituent . The α-methyl group increases molecular weight (319.40 vs. 305.37 g/mol), raises LogP from 1.2047 to 1.5932 (ΔLogP = +0.39, or roughly +32% higher lipophilicity), and introduces a second stereocenter that is absent in the glycine analog . The TPSA values are identical (75.87 Ų) because the polar atom count is unchanged, confirming that the lipophilicity increase is driven purely by the additional non-polar surface area of the methyl group . In fragment- and ligand-based drug design, the presence of the α-methyl group provides both increased hydrophobic contact potential and an additional chiral constraint that can enhance binding selectivity through reduced conformational entropy upon target engagement — a principle established in systematic SAR studies of α-methyl amino acid incorporation into bioactive peptides and peptidomimetics [1].

α-Methyl substituent
Head-to-head
ΔLogP = +0.39 (+32%); ΔMW = +14.03 Da; 2 chiral centers vs. 1
Supports lipophilicity and stereochemical constraint review
TPSA unchanged; effect isolated to hydrophobic contact surface
Alanine vs glycine Lipophilicity Steric effects Chiral pool Structure-activity relationship

Direct Ring Attachment vs. Methylene Linker: Conformational Rigidity and Molecular Weight Efficiency Comparison

The target compound features the alaninyl-N-methyl amide moiety directly attached to the piperidine C3 position, whereas positional analog CAS 1354029-64-3 interposes a methylene (-CH2-) linker between the piperidine ring and the amino acid-derived side chain . This structural difference increases the molecular formula from C17H25N3O3 to C18H27N3O3, adding 14.03 Da to the molecular weight (319.40 → 333.43 g/mol) and introducing an additional rotatable bond, thereby reducing conformational rigidity . In the context of fragment-based drug design and lead optimization, direct ring attachment (as in the target compound) is generally preferred when maximizing ligand efficiency (binding affinity per heavy atom) and minimizing molecular weight are priorities, while the methylene-extended variant may be selected when a specific vector or distance from the piperidine core is required for optimal target engagement [1]. The lower MW of the target compound (319.40 vs. 333.43) translates to a 4.2% molecular weight advantage, a meaningful difference when operating under strict MW cutoffs (e.g., Rule of Five compliance) in lead optimization programs [1].

Linker vs. direct
Head-to-head
Direct C3 attachment: MW 319.40, 4 rotatable bonds; methylene-linked: MW 333.43, 5 rotatable bonds
Ligand efficiency review: lower MW, fewer rotatable bonds
May reduce entropic penalty; relevant for fragment-growing campaigns
Conformational constraint Linker strategy Molecular weight efficiency Piperidine scaffold

Orthogonal Cbz Protection Strategy: Compatibility with Common Downstream Synthetic Pathways Compared to Boc-Protected Analogs

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen, which is cleaved by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation — conditions that are orthogonal to the acid-labile Boc group commonly used on related 3-aminopiperidine building blocks (e.g., (S)-1-Boc-3-aminopiperidine) . This orthogonality is critical in multi-step syntheses where the free primary amine on the alaninyl side chain may have already been elaborated (e.g., via amide coupling) prior to piperidine N-deprotection; under hydrogenolysis conditions, the alaninyl amide and benzyl ester functionalities remain intact, whereas acidic Boc deprotection (TFA, HCl) could protonate the free amine and complicate subsequent coupling steps [1]. The Cbz group also provides UV chromophore (λmax ~254 nm) for HPLC monitoring, a practical advantage absent in Boc-protected intermediates . The commercial availability of this compound at 98% purity from multiple vendors (Leyan, Fluorochem, AKSci) with MDL registry number MFCD21093291 ensures reproducible procurement for multi-step synthesis campaigns .

Cbz orthogonality
Class-level
Hydrogenolysis-labile (H₂/Pd-C) vs. acid-labile Boc; orthogonal to acid-sensitive groups
Deprotection strategy context: data to verify for specific sequence
General protecting group orthogonality; no compound-specific stability study
Protecting group strategy Cbz vs Boc Orthogonal deprotection Hydrogenolysis Synthetic intermediate

Defined Application Scenarios for Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate Based on Verified Differentiation Evidence


Stereochemically Defined Fragment Library Synthesis Requiring (S,S) Piperidine-Alanine Scaffolds

Medicinal chemistry teams constructing fragment libraries for screening against chiral biological targets (e.g., kinases, proteases, GPCRs) should select this compound when both the (S)-piperidine C3 and (S)-alaninyl configurations are required. The target compound's (S,S) diastereomeric identity is validated by its distinct InChI Key (VDJGRMUBMCCAKV-ZFWWWQNUSA-N) and MDL registry (MFCD21093291), ensuring that each library member derived from this building block maintains the intended three-dimensional pharmacophore orientation . Procurement of the incorrect (R,S) diastereomer (CAS 1401665-03-9) would produce a structurally divergent library with invalid structure-activity relationships .

Lead Optimization Campaigns Targeting Oral Bioavailability via N-Methylated Peptidomimetic Intermediates

When a drug discovery program requires a piperidine-based intermediate with reduced hydrogen-bond donor count and optimized TPSA for oral bioavailability, this N-methylated building block (HBD = 1, TPSA = 75.87 Ų, LogP = 1.59) offers measurable advantages over the des-methyl analog (HBD = 2, TPSA = 84.66 Ų, LogP = 1.25) . The 10.4% reduction in TPSA and +0.34 increase in LogP are consistent with improved passive membrane permeability, an established benefit of N-methylation in peptidomimetic lead optimization . This building block is particularly suited for programs targeting intracellular targets (e.g., cytosolic kinases, nuclear receptors) where membrane permeability is a known liability of the chemical series.

Multi-Step Synthesis Requiring Orthogonal Deprotection of Piperidine Nitrogen in Presence of Elaborated Alaninyl Side Chain

Synthetic routes that elaborate the alaninyl primary amine (e.g., via amide coupling, sulfonamide formation, or reductive amination) prior to piperidine N-deprotection benefit from the Cbz group's hydrogenolysis lability, which is orthogonal to acid-sensitive functionality . Unlike Boc-protected 3-aminopiperidine intermediates that require strongly acidic conditions (TFA, HCl) for deprotection — potentially protonating the elaborated amine and complicating subsequent reactions — the Cbz group in this compound can be removed under neutral hydrogenolysis (H2, Pd/C), preserving the integrity of both the alaninyl amide and the benzyl ester . Additionally, the Cbz chromophore (λmax ~254 nm) facilitates reaction monitoring by TLC or HPLC-UV, a practical advantage over non-chromophoric Boc intermediates .

Structure-Activity Relationship Studies Probing the α-Methyl Substituent Effect on Target Binding Affinity

SAR programs investigating the contribution of the α-methyl group to target binding can use this compound (alanine-derived, α-CH3 present) in parallel with its glycine-derived analog (CAS 1354014-72-4, α-H) to systematically probe hydrophobic contacts and conformational constraints at the α-position . The +0.39 LogP difference and additional stereocenter of the target compound allow researchers to deconvolute lipophilicity-driven binding from stereochemistry-driven selectivity when matched molecular pairs are synthesized from both building blocks . Both compounds share identical TPSA (75.87 Ų) and HBD/HBA counts, minimizing confounding physicochemical variables and isolating the α-methyl effect .

Application
Selection Property
Validation Focus
Stereochemical-control library synthesis
Stereochemical identity review (S,S) configuration
Enantiomer-attribution review; diastereomer differentiation
Oral bioavailability optimization studies
N-Methylation status (H-bond donor count, TPSA)
Membrane permeability profiling
Multi-step orthogonal deprotection synthesis
Cbz hydrogenolysis lability
Acid-sensitive functional group compatibility
α-Methyl SAR probe studies
α-Substituent identity (alanine vs. glycine)
Lipophilicity and stereochemical constraint deconvolution
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